Cyclobutyl(pyridin-4-yl)methanamine
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Overview
Description
Cyclobutyl(pyridin-4-yl)methanamine is an organic compound that features a cyclobutyl group attached to a pyridin-4-yl group through a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(pyridin-4-yl)methanamine typically involves the coupling of cyclobutyl derivatives with pyridin-4-yl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-carbon bond between the cyclobutyl and pyridin-4-yl groups . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(pyridin-4-yl)methanamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Functionalized pyridin-4-yl derivatives.
Scientific Research Applications
Cyclobutyl(pyridin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutyl(pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Cyclobutyl(pyridin-4-yl)methanamine can be compared with other similar compounds such as:
Cyclobutyl(pyridin-3-yl)methanamine: Similar structure but with the pyridinyl group attached at the 3-position.
Cyclobutyl(pyridin-2-yl)methanamine: Similar structure but with the pyridinyl group attached at the 2-position.
This compound hydrochloride: The hydrochloride salt form of the compound.
The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
cyclobutyl(pyridin-4-yl)methanamine |
InChI |
InChI=1S/C10H14N2/c11-10(8-2-1-3-8)9-4-6-12-7-5-9/h4-8,10H,1-3,11H2 |
InChI Key |
KFWCZAZAYCZEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC=NC=C2)N |
Origin of Product |
United States |
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